molecular formula C6H8Cl2N2Pd B1202722 6-Methyl-2-aminopyridine palladium dichloride CAS No. 87936-24-1

6-Methyl-2-aminopyridine palladium dichloride

Cat. No.: B1202722
CAS No.: 87936-24-1
M. Wt: 285.5 g/mol
InChI Key: BIGULGVYOKLPTR-UHFFFAOYSA-L
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Description

6-Methyl-2-aminopyridine palladium dichloride is a coordination complex with the molecular formula C6H8Cl2N2Pd. This compound is known for its versatility and has been widely used in various fields of research and industry. It is a palladium-based complex where the palladium metal is coordinated with 6-methyl-2-aminopyridine and two chloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-aminopyridine palladium dichloride typically involves the reaction of palladium chloride with 6-methyl-2-aminopyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the palladium center. The general reaction can be represented as:

PdCl2+2C6H8N2Pd(C6H8N2)2Cl2\text{PdCl}_2 + 2 \text{C}_6\text{H}_8\text{N}_2 \rightarrow \text{Pd}(\text{C}_6\text{H}_8\text{N}_2)_2\text{Cl}_2 PdCl2​+2C6​H8​N2​→Pd(C6​H8​N2​)2​Cl2​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol are commonly used, and the reaction mixture is often stirred for several hours to ensure complete reaction.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-aminopyridine palladium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to form lower oxidation state palladium complexes.

    Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of an excess of the substituting ligand under reflux conditions.

Major Products Formed

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Lower oxidation state palladium complexes.

    Substitution: New palladium complexes with different ligands.

Scientific Research Applications

6-Methyl-2-aminopyridine palladium dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-aminopyridine palladium dichloride involves the coordination of the palladium center with various substrates, facilitating their transformation through catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in palladium-catalyzed reactions . The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Palladium acetate: Another palladium-based catalyst used in similar reactions.

    Palladium chloride: A simpler palladium complex used in various catalytic processes.

    Bis(triphenylphosphine)palladium dichloride: A palladium complex with phosphine ligands used in cross-coupling reactions.

Uniqueness

6-Methyl-2-aminopyridine palladium dichloride is unique due to the presence of the 6-methyl-2-aminopyridine ligand, which can influence the electronic properties and reactivity of the palladium center. This can lead to different catalytic activities and selectivities compared to other palladium complexes.

Properties

IUPAC Name

6-methylpyridin-2-amine;palladium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.2ClH.Pd/c1-5-3-2-4-6(7)8-5;;;/h2-4H,1H3,(H2,7,8);2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGULGVYOKLPTR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N.[Cl-].[Cl-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007881
Record name Palladium(2+) chloride--6-methylpyridin-2-amine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87936-24-1
Record name 6-Methyl-2-aminopyridine palladium dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087936241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride--6-methylpyridin-2-amine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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